molecular formula C9H12FNO2 B13610165 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol

Cat. No.: B13610165
M. Wt: 185.20 g/mol
InChI Key: FMKRZAPKYZMIJX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may be optimized for cost-effectiveness and efficiency. Additionally, continuous flow reactors may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol
  • 2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
  • 2-Amino-2-(2-fluoro-6-ethoxyphenyl)ethanol

Uniqueness

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI Key

FMKRZAPKYZMIJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CO)N

Origin of Product

United States

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